4-Ethylbenzo[d]oxazole-2-carbonitrile
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Overview
Description
4-Ethylbenzo[d]oxazole-2-carbonitrile is a heterocyclic compound with the molecular formula C10H8N2O. It is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a benzene ring fused to an oxazole ring, with an ethyl group at the 4-position and a nitrile group at the 2-position.
Preparation Methods
The synthesis of 4-Ethylbenzo[d]oxazole-2-carbonitrile typically involves the cyclization of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions, yielding high purity products . Industrial production methods often employ similar catalytic systems to ensure high efficiency and yield.
Chemical Reactions Analysis
4-Ethylbenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the conversion of the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, often using reagents like halogens or sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Ethylbenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethylbenzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can form hydrogen bonds with active sites, while the oxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
4-Ethylbenzo[d]oxazole-2-carbonitrile can be compared with other benzoxazole derivatives, such as:
Benzo[d]oxazole-2-thiol: Known for its antimicrobial properties.
2-Bromo-4-(4-ethoxyphenyl)oxazole: Used as a medical intermediate.
The unique combination of the ethyl and nitrile groups in this compound provides distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C10H8N2O |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4-ethyl-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-2-7-4-3-5-8-10(7)12-9(6-11)13-8/h3-5H,2H2,1H3 |
InChI Key |
OMFOHIHLHXCEKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)OC(=N2)C#N |
Origin of Product |
United States |
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